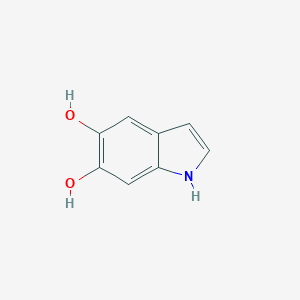

5,6-Dihydroxyindole

Cat. No. B162784

Key on ui cas rn:

3131-52-0

M. Wt: 149.15 g/mol

InChI Key: SGNZYJXNUURYCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05279618

Procedure details

As reported, for example, in Prota, Progress in the Chemist of Melanins and Related Metabolites, Med. Res. Reviews, 8:525-56 (1988), melanins are naturally occurring pigments present in hair and skin. In humans biosynthesis takes place in tyrosinase containing melanocytes. The tyrosinase enzyme catalyzes the hydroxylation of tyrosine to dopa and its subsequent oxidation to dopachrome. Once formed, dopachrome undergoes a series of complex reactions in the formation of eumelanins and phaeomelanins. Melanins provide black and deep brown pigments, and are formed by oxidative polymerization of 5,6-dihydroxyindole derived biogenetically during the melanogenesis. On the other hand, phaeomelanins provide yellow to reddish brown pigmentation to hair, and are formed by oxidative polymerization of cystein-S-yl-dopas via 1,4-benzothiazine intermediates.

Name

eumelanins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H](C(O)=O)CC1C=CC(O)=CC=1.O=C([C@H:17]([CH2:19][C:20]1[CH:27]=[C:25]([OH:26])[C:23]([OH:24])=[CH:22][CH:21]=1)[NH2:18])O.C1C2C(=CC(C(C=2)=O)=O)NC1C(O)=O.C1C(O)=C2NC(C(O)=O)=C(C3SC4=CC(CC(N)C(O)=O)=CC(=O)C4=NC=3)SC2=CC=1CC(N)C(O)=O.CC1C(=O)C(=O)C2C3C4C(=C(C)C(C(C=4C4=CNC=1C=24)=O)=O)NC=3>>[OH:26][C:25]1[CH:27]=[C:20]2[C:21](=[CH:22][C:23]=1[OH:24])[NH:18][CH:17]=[CH:19]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

|

Step Five

|

Name

|

eumelanins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=C2C(=C1O)NC(=C(S2)C3=CN=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)C(=O)O)CC(C(=O)O)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing melanocytes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Melanins provide black

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |